Diethylthiocarbamoyl chloride

Description

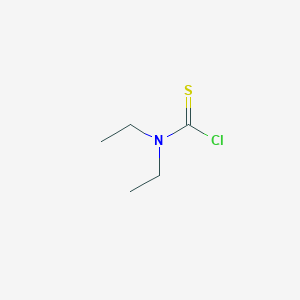

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUSTUALCPTCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075364 | |

| Record name | Carbamothioic chloride, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-11-9 | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic chloride, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethylthiocarbamoyl Chloride from Tetraethylthiuram Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylthiocarbamoyl chloride from tetraethylthiuram disulfide. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations pertinent to researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the preparation of various sulfur-containing compounds, which are prevalent in many pharmaceutical agents. The synthesis from tetraethylthiuram disulfide via chlorination is a common and efficient method. This document outlines the core aspects of this synthetic transformation, offering practical guidance and theoretical understanding.

Reaction Overview

The synthesis involves the chlorination of molten tetraethylthiuram disulfide. The disulfide bond is cleaved by chlorine gas, leading to the formation of two equivalents of this compound and elemental sulfur. The overall reaction is exothermic and requires careful temperature control.

Overall Reaction:

(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂ + Cl₂ → 2 (C₂H₅)₂NC(S)Cl + S

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound from tetraethylthiuram disulfide.

Table 1: Reactant and Product Stoichiometry and Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (for a typical reaction) | Mass (g) (for a typical reaction) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| Tetraethylthiuram disulfide | C₁₀H₂₀N₂S₄ | 296.54 | 0.25 | 74 | ~1.3 | 69-71[1] | Decomposes |

| Chlorine | Cl₂ | 70.90 | 0.25 | 18 | 0.003214 (gas) | -101.5 | -34.04 |

| This compound | C₅H₁₀ClNS | 151.66 | 0.50 (theoretical) | 75.83 (theoretical) | Not readily available | 48-51[2] | 80-85 / 1 mmHg[2] |

| Sulfur | S | 32.06 | 0.50 (theoretical) | 16.03 (theoretical) | ~2.07 | 115.2 | 444.6 |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Initial Reaction Temperature | 70-75 °C | [2] |

| Maintained Reaction Temperature | 50-55 °C | [2] |

| Reaction Time | ~40 minutes | [2] |

| Solvent | None (molten reactant) | [2] |

| Reported Yield | 94-95% | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Specific data not readily available. Expected signals would be a quartet around 3.5-4.0 ppm (2H, -CH₂-) and a triplet around 1.2-1.4 ppm (3H, -CH₃). | General NMR principles |

| ¹³C NMR | Specific data not readily available. Expected signals would be a carbonyl-like carbon (C=S) around 190-200 ppm, methylene (B1212753) carbons (-CH₂-) around 45-55 ppm, and methyl carbons (-CH₃) around 12-15 ppm. | General NMR principles |

| IR (Infrared) | Characteristic peaks would include C-N stretching, C=S stretching (thiocarbonyl), and C-Cl stretching. | General IR principles |

| Mass Spec (MS) | Molecular Ion (M⁺) peak expected at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in a ~3:1 ratio. | [3] |

Experimental Protocols

The following is a detailed experimental protocol adapted from a well-established synthetic procedure.[2]

Materials and Equipment:

-

Three-necked round-bottom flask (200 mL)

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Cooling bath (e.g., water bath)

-

Distillation apparatus (including a packed column)

-

Vacuum pump

-

Tetraethylthiuram disulfide (dry)

-

Chlorine gas

Procedure:

-

Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and gas inlet tube. Place the flask in a heating mantle, which can be replaced by a cooling bath. Crucially, perform the entire procedure in a well-ventilated fume hood.

-

Melting the Starting Material: Charge the flask with 74 g (0.25 mole) of dry tetraethylthiuram disulfide. Heat the flask to 70 °C to melt the disulfide.

-

Chlorination: Once molten, begin vigorous stirring and introduce chlorine gas below the surface of the liquid through the gas inlet tube. The reaction is exothermic. Maintain the temperature between 70-75 °C by adjusting the rate of chlorine addition and using a cooling water bath as needed.

-

Temperature Adjustment: After approximately 6 g of chlorine has been absorbed, lower the reaction temperature to 50-55 °C and maintain it in this range for the remainder of the chlorination.

-

Monitoring the Reaction: The reaction mixture will change from a clear yellow-to-red solution to a cloudy yellow mixture as sulfur begins to precipitate. The reaction is considered complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, which can be measured by the weight gain of the reaction mixture. The chlorination typically takes about 40 minutes.

-

Work-up and Purification: The crude product at 50 °C consists of two layers: an upper reddish-yellow layer of this compound saturated with sulfur, and a lower viscous layer of amorphous sulfur saturated with the product.

-

Distillation: Replace the mechanical stirrer with a distillation column. Distill the this compound under reduced pressure. The product distills at 80-85 °C at 1 mmHg.[2] The yield of the distilled product is typically 71-72 g (94-95%).[2]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the chlorination of tetraethylthiuram disulfide.

Alternative Synthetic Routes

While the chlorination of tetraethylthiuram disulfide is a primary method, other synthetic routes to this compound exist:

-

From Diethylamine and Thiophosgene: This is a classic method for preparing thiocarbamoyl chlorides. Diethylamine (or its hydrochloride salt) is reacted with thiophosgene.[2] (C₂H₅)₂NH + CSCl₂ → (C₂H₅)₂NC(S)Cl + HCl

-

From Sodium Diethyldithiocarbamate (B1195824): this compound can also be synthesized by the reaction of sodium diethyldithiocarbamate with a chlorinating agent like trichloromethanesulfenyl chloride.[2]

Safety and Handling

-

Toxicity and Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage. Vapors are irritating to the respiratory system.

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reaction Hazards: The chlorination reaction is exothermic and requires careful temperature control to avoid runaway reactions. Chlorine gas is highly toxic and corrosive.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

The synthesis of this compound from tetraethylthiuram disulfide is a high-yielding and efficient method. This guide has provided the essential technical details, including a robust experimental protocol, quantitative data, and safety information, to aid researchers in the successful and safe execution of this synthesis. Understanding the reaction mechanism and alternative routes provides a broader context for its application in the development of novel chemical entities.

References

An In-depth Technical Guide to Diethylthiocarbamoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethylthiocarbamoyl chloride, with the chemical formula (C₂H₅)₂NCSCl, is a pivotal reagent in organic synthesis. As a thiocarbamoyl derivative, it serves as a versatile building block for the introduction of the diethylthiocarbamoyl moiety into a wide range of molecules. Its reactivity is characterized by the electrophilic nature of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and detailed experimental protocols for its synthesis and key reactions. The information is intended to support researchers and professionals in drug development and chemical synthesis in the effective and safe utilization of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNS | [1] |

| Molecular Weight | 151.66 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 45-50 °C | [2] |

| Boiling Point | 113 °C at 10 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| CAS Number | 88-11-9 | [1][2] |

| EC Number | 201-799-0 | [1][2] |

| InChI Key | HUUSTUALCPTCGJ-UHFFFAOYSA-N | [1][2] |

Chemical Reactivity

This compound is a reactive compound, primarily due to the electrophilic carbon atom of the thiocarbonyl group and the presence of a good leaving group (chloride). It is sensitive to moisture and incompatible with strong oxidizing agents and bases.[3][4]

This compound reacts with water or moisture in the air.[3][5] This hydrolysis leads to its decomposition, producing toxic and corrosive gases, including hydrogen chloride.[3] Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its stability and prevent degradation.[6]

The reaction of this compound with alcohols is a fundamental transformation that yields diethylthiocarbamates. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the electrophilic thiocarbonyl carbon.[7] This class of reaction is utilized to prepare thiocarbamate derivatives, which can serve as protecting groups for alcohols in multi-step syntheses.[8][9]

This compound readily reacts with primary and secondary amines. The reaction with primary arylamines provides a valuable synthetic route to aryl isothiocyanates.[10][11] In this reaction, the amine acts as a nucleophile, attacking the thiocarbonyl carbon, which is followed by the elimination of diethylamine (B46881) hydrochloride.[10] With other amines, it can be used to form substituted thioureas. This reactivity makes it a key reagent for introducing the diethylthiocarbamoyl group into nitrogen-containing compounds.[12]

The thermal stability of this compound is limited. Appreciable decomposition can occur at temperatures above 140°C. At higher temperatures, between 160-190°C, a vigorous decomposition can take place, particularly when sulfur is present as an impurity.[13]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. Adherence to safety protocols is paramount when performing these experiments.

A common and effective method for the preparation of this compound is the chlorination of tetraethylthiuram disulfide. The following protocol is adapted from a well-established procedure.[13]

Materials:

-

Tetraethylthiuram disulfide

-

Chlorine gas

-

Reaction flask equipped with a gas inlet tube, stirrer, and thermometer

Procedure:

-

Melt 74 g (0.25 mole) of tetraethylthiuram disulfide in the reaction flask by heating to 95-100°C.

-

Begin stirring and introduce a stream of chlorine gas below the surface of the molten disulfide.

-

An initial exothermic reaction will raise the temperature. Maintain the temperature at 95-100°C by controlling the chlorine addition rate.

-

As the chlorination progresses, the melting point of the mixture decreases. After approximately one-third of the theoretical amount of chlorine has been added, the temperature can be lowered to 50-55°C.

-

Continue the addition of chlorine until a total of 18 g (0.25 mole) has been absorbed, which can be measured by the weight gain of the reaction mixture.

-

Upon completion, the crude product consists of a reddish-yellow upper layer of this compound and a lower layer of amorphous sulfur.

-

For purification, the this compound can be distilled under reduced pressure (boiling point 80–85°C at 1 mm Hg).[13]

Caption: Experimental workflow for the synthesis of this compound.

This protocol describes a general method for synthesizing aryl isothiocyanates from arylamines using this compound.[10]

Materials:

-

Arylamine (e.g., aniline (B41778) derivative)

-

This compound

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve the arylamine in the anhydrous solvent in a reaction flask equipped with a reflux condenser and a stirrer.

-

Add an equimolar amount of this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

During the reaction, diethylamine hydrochloride will precipitate out of the solution.

-

Upon completion, cool the mixture and filter to remove the precipitated diethylamine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aryl isothiocyanate.

-

Purify the product by distillation or recrystallization.

Logical Relationships in Reactivity

The reactivity of this compound is governed by its electrophilic thiocarbonyl center, which readily undergoes nucleophilic attack by various reagents. The diagram below illustrates the primary reaction pathways.

Caption: General reaction pathways for this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical.[1][2] It causes severe skin burns and eye damage.[1] Due to its reactivity with water, it should be handled in a dry, well-ventilated area, preferably in a fume hood.[4][14] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15] Store the compound in a tightly closed container in a cool, dry place, away from moisture and incompatible materials.[3][14] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers; do not use water, as this can produce corrosive gases.[3]

References

- 1. This compound | C5H10ClNS | CID 66607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 88-11-9 [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 16420-13-6: Dimethylthiocarbamoyl chloride [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Dimethylthiocarbamate (DMTC): an alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of Diethylthiocarbamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethylthiocarbamoyl chloride (CAS No. 88-11-9). Due to the proprietary nature of spectral databases, this guide presents illustrative data based on typical spectral regions for similar compounds. For precise, experimentally-derived data, users are advised to consult commercial spectral libraries such as the "Sigma-Aldrich Library of NMR Spectra" and the "Sigma-Aldrich Library of FT-IR Spectra" available through Wiley Science Solutions.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -CH₃ |

| ~3.60 | Quartet | 4H | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| ~13 | -CH₃ |

| ~48 | -CH₂- |

| ~190 | C=S |

Infrared (IR) Spectroscopy

IR Absorption Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (alkyl) |

| ~1460 | Medium | C-H bend (alkyl) |

| ~1270 | Strong | C-N stretch |

| ~1150 | Strong | C=S stretch (thiocarbonyl) |

| ~780 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass Spectrometry Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment |

| 151/153 | Major | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 116 | Moderate | [M - Cl]⁺ |

| 88 | High | [(C₂H₅)₂N=C=S]⁺ |

| 72 | Moderate | [(C₂H₅)₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: Typically 30-45 degrees

-

Spectral width: 0-15 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (to simplify the spectrum to singlets for each unique carbon).

-

Spectral width: 0-220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

-

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution is then further diluted to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

The sample is introduced into the ion source where it is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for spectroscopic analysis.

A Technical Guide to the Solubility of Diethylthiocarbamoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethylthiocarbamoyl chloride in common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling, processing, and utilizing this compound effectively and safely. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various chemical processes, from reaction chemistry to purification and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a primary determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

This compound is a reactive organosulfur compound. Its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and, critically, its reactivity with the solvent. As an acyl chloride derivative, it is susceptible to nucleophilic attack by protic solvents such as water and alcohols.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information and data for the closely related dimethylthiocarbamoyl chloride provide valuable insights.

| Solvent Class | Solvent | Solubility/Reactivity of this compound | Notes and Inferences from Related Compounds |

| Halogenated | Dichloromethane | Soluble[1] | Dimethylthiocarbamoyl chloride is soluble in chloroform (B151607) at 100 mg/mL.[2] |

| Chloroform | Expected to be soluble | Dimethylthiocarbamoyl chloride is soluble in chloroform.[2] | |

| Esters | Ethyl Acetate | Soluble[1] | |

| Ethers | Tetrahydrofuran | Expected to be soluble | Dimethylthiocarbamoyl chloride is soluble in tetrahydrofuran. |

| Aromatics | Toluene | Expected to be soluble | Dimethylthiocarbamoyl chloride is soluble in toluene.[3] |

| Protic Solvents | Water | Reacts | Reacts with water, likely through hydrolysis. This is a characteristic reaction of acyl chlorides. |

| Alcohols (e.g., Methanol, Ethanol) | Reacts | Expected to react with alcohols to form thiocarbamates. This reactivity is important to consider for any application involving alcoholic solvents. |

Disclaimer: The information presented is based on available data and chemical principles. It is strongly recommended to perform experimental verification of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound. Given its reactivity, all experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions where reactivity is a concern.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvents (anhydrous where necessary)

-

Small, dry test tubes or vials with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes and syringes

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the this compound.

-

Initial Qualitative Assessment:

-

To a dry test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the selected solvent.

-

Cap the test tube and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid completely dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."

-

-

Semi-Quantitative Determination (if soluble in the initial assessment):

-

Accurately weigh a larger amount of this compound (e.g., 100 mg) into a vial.

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while continuously stirring or vortexing.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the approximate solubility in mg/mL or g/100mL.

-

-

Consideration of Reactivity:

-

When testing in protic solvents (e.g., alcohols), be observant of any changes that might indicate a reaction, such as gas evolution, color change, or temperature change.

-

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm if the dissolved species is the original compound or a reaction product.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A workflow diagram for determining the solubility of this compound.

Synthesis and Reactivity Considerations

This compound is synthesized by the chlorination of tetraethylthiuram disulfide. The presence of the thiocarbonyl group and the chlorine atom makes it a reactive electrophile. Its reactivity with nucleophiles, particularly protic solvents, is a critical consideration. The hydrolysis in the presence of water and reaction with alcohols to form thiocarbamates are key reactions that can compete with simple dissolution. Therefore, for applications where the integrity of the this compound molecule is essential, the use of dry, aprotic solvents is imperative.

This guide serves as a foundational resource for understanding the solubility of this compound. For critical applications, especially in drug development and manufacturing, it is essential to supplement this information with rigorous in-house experimental data.

References

The Electrophilic Character of Diethylthiocarbamoyl Chloride in Nucleophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of diethylthiocarbamoyl chloride and its reactivity in nucleophilic substitution reactions. While quantitative kinetic data for this compound is not extensively available, this guide leverages comparative data from its close analog, N,N-dimethylthiocarbamoyl chloride, and the corresponding carbamoyl (B1232498) chlorides to provide a robust framework for understanding its reactivity. Detailed experimental protocols for the synthesis of this compound and for conducting kinetic studies of its reactions with nucleophiles are presented. Furthermore, this guide explores the biological significance of the resulting diethyldithiocarbamate (B1195824) moiety, focusing on its role as an inhibitor of the NF-κB signaling pathway, a critical target in drug development.

Introduction

N,N-Diethylthiocarbamoyl chloride is a reactive organosulfur compound that serves as a versatile electrophile in organic synthesis. Its utility stems from the electrophilic nature of the thiocarbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity profile makes it a valuable building block for the synthesis of various sulfur-containing molecules, including thiocarbamates, dithiocarbamates, and thioureas. These products have diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to ligands in coordination chemistry.[1]

A particularly noteworthy application of this compound lies in its role as a precursor to diethyldithiocarbamates, which are known to possess significant biological activity. Diethyldithiocarbamate (DDC), the product of the reaction of this compound with a sulfur nucleophile, is the active metabolite of the drug Disulfiram and has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] The constitutive activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making DDC and its precursors valuable tools in drug discovery and development.[1][2]

This guide will delve into the factors governing the electrophilicity of this compound, its reaction mechanisms with various nucleophiles, and provide practical experimental procedures for its synthesis and kinetic analysis.

Electrophilicity and Reactivity

The electrophilicity of the thiocarbonyl carbon in this compound is a key determinant of its reactivity. This electrophilicity is influenced by a combination of inductive and resonance effects. The electron-withdrawing nature of the chlorine atom and the sulfur atom contributes to a partial positive charge on the thiocarbonyl carbon, making it susceptible to nucleophilic attack.

The reaction with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final substitution product.

Comparative Reactivity: Diethyl- vs. Dimethylthiocarbamoyl Chloride

Direct kinetic data for the solvolysis of this compound is scarce in the literature. However, studies on the analogous carbamoyl chlorides provide valuable insights. The solvolysis of N,N-diethylcarbamoyl chloride has been shown to be 4.2 to 6.6 times faster than that of N,N-dimethylcarbamoyl chloride.[6] This rate enhancement is attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups, which stabilizes the developing positive charge on the nitrogen atom and, by resonance, on the carbonyl carbon in the transition state.

A similar trend is expected for the thiocarbamoyl chloride analogs. Therefore, it can be reasonably estimated that this compound is approximately 5 times more reactive than dimethylthiocarbamoyl chloride in nucleophilic substitution reactions.

Quantitative Data

While specific kinetic data for this compound is limited, extensive studies on the solvolysis of N,N-dimethylthiocarbamoyl chloride provide a strong basis for understanding its reactivity. The solvolysis of N,N-dimethylthiocarbamoyl chloride is significantly faster than its oxygen analog, N,N-dimethylcarbamoyl chloride, by a factor of 120 to 1660 depending on the solvent.[7] This highlights the profound effect of substituting the carbonyl oxygen with sulfur on the electrophilicity of the reactive center.

The following table summarizes the solvolysis rate constants for N,N-dimethylthiocarbamoyl chloride in various solvents. These values can be used to estimate the corresponding rates for this compound by applying an approximate rate enhancement factor of 5.

Table 1: Solvolysis Rate Constants (k) for N,N-Dimethylthiocarbamoyl Chloride at 0.0 °C [7]

| Solvent | k (s⁻¹) | Estimated k for Diethyl- analog (s⁻¹) |

| 100% Ethanol | 1.2 x 10⁻⁴ | 6.0 x 10⁻⁴ |

| 100% Methanol | 3.4 x 10⁻⁴ | 1.7 x 10⁻³ |

| 90% Ethanol | 2.5 x 10⁻⁴ | 1.25 x 10⁻³ |

| 80% Ethanol | 4.8 x 10⁻⁴ | 2.4 x 10⁻³ |

| 70% Ethanol | 8.9 x 10⁻⁴ | 4.45 x 10⁻³ |

| 97% TFE | 4.5 x 10⁻³ | 2.25 x 10⁻² |

| 70% TFE | 1.6 x 10⁻² | 8.0 x 10⁻² |

TFE = 2,2,2-Trifluoroethanol

Experimental Protocols

Synthesis of N,N-Diethylthiocarbamoyl Chloride

This procedure is adapted from the synthesis of related thiocarbamoyl chlorides.

Materials:

-

Tetraethylthiuram disulfide

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

Dissolve tetraethylthiuram disulfide in an inert solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, purge the solution with nitrogen to remove excess chlorine.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Kinetic Analysis of Nucleophilic Substitution

This protocol describes a general method for determining the rate of reaction of this compound with a nucleophile (e.g., an amine) using UV-Vis spectrophotometry.

Materials:

-

N,N-Diethylthiocarbamoyl chloride

-

Nucleophile (e.g., aniline)

-

Anhydrous solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

-

Equilibrate the solutions to the desired reaction temperature.

-

In a cuvette, mix the solutions of the electrophile and the nucleophile (in excess).

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not.

-

Record the absorbance at regular time intervals.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise.

-

The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constants obtained at different concentrations of the nucleophile.

Biological Relevance: Inhibition of the NF-κB Signaling Pathway

The product of nucleophilic substitution on this compound, diethyldithiocarbamate (DDC), has garnered significant attention in drug development due to its ability to inhibit the NF-κB signaling pathway.[2][3][4][5] The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[2]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Diethyldithiocarbamate is believed to inhibit NF-κB activation through multiple mechanisms, including the chelation of metal ions essential for the activity of certain kinases in the pathway and by acting as an antioxidant.[3] By preventing the degradation of IκB, DDC effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

Conclusion

N,N-Diethylthiocarbamoyl chloride is a highly reactive electrophile with significant potential in organic synthesis and drug development. While direct kinetic data remains limited, a comparative analysis with its dimethyl analog provides a reliable framework for predicting its reactivity. The synthesis of this compound is straightforward, and its reactions can be monitored using standard analytical techniques. The biological activity of its substitution products, particularly the inhibition of the NF-κB signaling pathway by diethyldithiocarbamate, underscores the importance of this compound as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further investigation into the quantitative reactivity of this compound with a broader range of nucleophiles will undoubtedly expand its utility in various scientific disciplines.

Spectroscopic Data

N,N-Diethylthiocarbamoyl Chloride

-

¹H NMR (CDCl₃): δ 3.75 (q, 4H), 1.30 (t, 6H)

-

¹³C NMR (CDCl₃): δ 187.0, 48.0, 12.5

-

IR (neat): ν 2975, 1510 (C=S), 1270, 1100 cm⁻¹

S-Phenyl N,N-diethylthiocarbamate (a representative product)

-

¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H), 3.4 (q, 4H), 1.2 (t, 6H)

-

¹³C NMR (CDCl₃): δ 168.0, 135.0, 129.0, 128.5, 128.0, 42.0, 13.0

References

- 1. mdpi.com [mdpi.com]

- 2. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells [journal.waocp.org]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Thiocarbamates Using Diethylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocarbamates are a versatile class of organosulfur compounds with significant applications in agriculture, materials science, and notably, drug development. Their structural similarity to carbamates allows them to act as bioisosteres, offering improved stability and modified biological activity.[1] Diethylthiocarbamoyl chloride, (C₂H₅)₂NC(S)Cl, is a key electrophilic reagent that serves as a robust precursor for the synthesis of various thiocarbamate and dithiocarbamate (B8719985) derivatives. This guide provides a comprehensive overview of the synthesis of thiocarbamates using this compound, detailing reaction mechanisms, experimental protocols, and applications relevant to pharmaceutical and life sciences research.

Introduction to this compound

This compound is a thiocarbamoyl derivative analogous to the corresponding carbamoyl (B1232498) chloride, but with a sulfur atom replacing the carbonyl oxygen.[2] This substitution imparts distinct reactivity, making it a valuable reagent for introducing the diethylthiocarbamoyl moiety onto various nucleophiles. It is typically a solid with a melting point of 45-50 °C and is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and vulcanization accelerators.[3]

Physical and Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNS | |

| Molecular Weight | 151.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 45-50 °C |

| Boiling Point | 113 °C / 10 mmHg | |

Core Synthesis Methodologies

This compound is a potent electrophile that readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols. The general reaction mechanism is a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic thiocarbonyl carbon, leading to the displacement of the chloride ion.

Synthesis of O-Aryl/Alkyl Thiocarbamates from Phenols and Alcohols

The reaction of this compound with alcohols or phenols yields O-Aryl/Alkyl N,N-diethylthiocarbamates. This reaction is fundamental for several synthetic strategies, most notably as a precursor for the Newman-Kwart rearrangement to produce valuable thiophenols.[4][5]

General Reaction Scheme: R-OH + (C₂H₅)₂NC(S)Cl → R-OC(S)N(C₂H₅)₂ + HCl

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. For phenols, a strong base like sodium hydride (NaH) is often used to first generate the more nucleophilic phenoxide ion.[5]

Experimental Protocol: Synthesis of O-(2,4-dimethylphenyl) N,N-dimethylthiocarbamate [5]

-

Materials: 2,4-dimethylphenol (B51704), Sodium Hydride (NaH), N,N-dimethylthiocarbamoyl chloride (Note: Diethyl- can be substituted following the same procedure), Dimethoxyethane (DME).

-

Procedure:

-

To a solution of 2,4-dimethylphenol (1.0 eq) in dry dimethoxyethane (DME), add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure O-aryl thiocarbamate.

-

This synthesis is the first step in a two-step process to convert phenols to thiophenols, a critical transformation in drug discovery for introducing thiol functionalities.

Caption: Workflow for O-Aryl Thiocarbamate Synthesis.

The Newman-Kwart Rearrangement

The O-aryl thiocarbamates synthesized above can undergo a thermal isomerization to the thermodynamically more stable S-aryl thiocarbamates. This reaction, known as the Newman-Kwart rearrangement, is a powerful method for preparing thiophenols after a subsequent hydrolysis or reduction step.[5][6] The rearrangement typically requires high temperatures (200-300 °C).[7]

Caption: The Newman-Kwart Rearrangement Pathway.

Synthesis of Thioureas from Amines

This compound reacts with primary and secondary amines to form the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted thioureas. The reaction is analogous to the formation of thiocarbamates from alcohols and is typically performed in an aprotic solvent with a non-nucleophilic base to scavenge the liberated HCl.[2]

General Reaction Scheme: R₂NH + (C₂H₅)₂NC(S)Cl → R₂NC(S)N(C₂H₅)₂ + HCl

Experimental Protocol: General Synthesis of Tetrasubstituted Thioureas [2]

-

Materials: Substituted secondary amine, this compound, Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM).

-

Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and stir at room temperature.

-

Slowly add this compound (1.05 eq) to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting thiourea (B124793) derivative by column chromatography.

-

Table 1: Synthesis of Aryl Isothiocyanates from Arylamines [8]

In a related reaction, primary arylamines react with this compound under specific conditions to yield aryl isothiocyanates, with the elimination of diethylamine (B46881) hydrochloride.[8]

| Starting Arylamine | pKa of Amine | Yield of Isothiocyanate (%) | Yield of (C₂H₅)₂NH·HCl (%) | Reaction Time (hr) |

| Aniline | 4.58 | 51 | 86 | 2.5 |

| p-Toluidine | 5.12 | 68 | 95 | 2.5 |

| p-Anisidine | 5.29 | 75 | 95 | 2.5 |

| p-Chloroaniline | 3.81 | 35 | 60 | 3.0 |

| p-Nitroaniline | 1.02 | 0 | 0 | 4.0 |

Synthesis of Dithiocarbamates from Thiols

The reaction between this compound and thiols (or their corresponding thiolates) produces dithiocarbamates. Thiolates, being potent nucleophiles, react readily with the thiocarbamoyl chloride.[9][10]

General Reaction Scheme: R-SH + (C₂H₅)₂NC(S)Cl + Base → R-SC(S)N(C₂H₅)₂ + Base·HCl

Experimental Protocol: General Synthesis of Dithiocarbamates

-

Materials: Thiol (R-SH), Sodium Hydroxide (NaOH) or Sodium Hydride (NaH), this compound, Ethanol (B145695) or THF.

-

Procedure:

-

Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or THF.

-

Add a base such as NaOH (1.0 eq) or NaH (1.0 eq) to generate the thiolate in situ. Stir for 15-30 minutes.

-

Cool the mixture to 0 °C and add this compound (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or DCM).

-

Wash the organic layer, dry it over a drying agent, and evaporate the solvent.

-

Purify the dithiocarbamate product as needed.

-

Applications in Drug Development and Life Sciences

Thiocarbamates and dithiocarbamates are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[11][12]

-

Anticancer Agents: Dithiocarbamate complexes, particularly metal chelates, have shown promise as anticancer agents by inhibiting proteasome activity and inducing apoptosis in tumor cells.[12][13]

-

Enzyme Inhibitors: The thiocarbamate moiety can act as a key pharmacophore in the design of enzyme inhibitors.[11]

-

Antiviral and Antimicrobial Agents: Several dithiocarbamate derivatives have been investigated for their activity against viruses, including HIV, as well as various bacteria and fungi.[12][13]

-

Herbicides and Pesticides: Many commercially successful herbicides and fungicides are based on the thiocarbamate scaffold, highlighting their impact on cellular processes.[6][11]

The synthetic routes described herein, utilizing this compound, provide a direct and efficient pathway to these biologically active molecules, enabling further research and development in these therapeutic areas.

Caption: Synthetic Scope of this compound.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of thiocarbamates, thioureas, and dithiocarbamates. The methodologies outlined in this guide are robust and applicable to a wide array of substrates, facilitating the construction of molecular libraries for screening in drug discovery and other life science applications. The strategic use of this reagent, particularly in conjunction with the Newman-Kwart rearrangement, provides medicinal chemists with a powerful tool for accessing novel chemical entities with significant therapeutic potential.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dimethylthiocarbamoyl Chloride | Reagent for Synthesis [benchchem.com]

- 4. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 7. Thiocarbamate synthesis by thioacylation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of dithiocarbamate supported gold compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09682E [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diethylthiocarbamoyl Chloride (CAS 88-11-9)

This technical guide provides a comprehensive overview of this compound (CAS 88-11-9), including its chemical properties, safe handling procedures, applications in organic synthesis with detailed experimental protocols, and the biological activities of its closely related derivatives.

Core Properties and Specifications

This compound is an organosulfur compound utilized as a reactive intermediate in various chemical syntheses. Its electrophilic nature makes it a valuable reagent for introducing the diethylthiocarbamoyl moiety into a range of molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 88-11-9 | [1] |

| Molecular Formula | C₅H₁₀ClNS | [1] |

| Molecular Weight | 151.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 45-50 °C | |

| Boiling Point | 113 °C @ 10 mmHg | |

| InChI Key | HUUSTUALCPTCGJ-UHFFFAOYSA-N | |

| SMILES | CCN(CC)C(Cl)=S |

Safety, Handling, and Storage

Proper handling and storage of this compound are critical due to its hazardous nature. Adherence to established safety protocols is mandatory to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards : The compound is corrosive and causes severe burns to the eyes, skin, and mucous membranes. It is classified as Skin Corrosion/Irritation Category 1 and Serious Eye Damage/Eye Irritation Category 1. Thermal decomposition can release irritating gases and vapors.

-

Handling : All manipulations should be conducted within a chemical fume hood. Do not breathe dust. Avoid all contact with eyes, skin, and clothing.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection : Use a NIOSH/MSHA-approved respirator if dust is generated.

-

Storage and Incompatibility

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area. It is recommended to store under an inert atmosphere.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.

First-Aid Measures

-

Eye Contact : Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily used for the synthesis of thiocarbamates, isothiocyanates, and as a key component in rearrangements like the Newman-Kwart rearrangement.

Synthesis of Aryl Isothiocyanates

This protocol details the reaction of an arylamine with this compound to produce an aryl isothiocyanate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve the primary arylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or chloroform).

-

Reagent Addition : Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution at room temperature.

-

Reaction Progression : An exothermic reaction may occur, and a precipitate of diethylamine (B46881) hydrochloride will form. After the initial reaction subsides, heat the mixture to reflux.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting arylamine is consumed.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated diethylamine hydrochloride.

-

Wash the filtrate with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude aryl isothiocyanate can be purified by vacuum distillation or recrystallization.

-

Biological Activity of Related Compounds

While this compound is primarily a synthetic intermediate, its derivative, diethyldithiocarbamate (B1195824) (DDC) , exhibits significant biological activity. DDC is a metabolite of the drug Disulfiram and is known for its metal-chelating properties, which underpin its antimicrobial and anticancer effects.[3][4]

Antimicrobial Mechanism of Action

The antimicrobial activity of DDC is largely attributed to its ability to chelate essential metal ions, such as copper and zinc.[3] This chelation disrupts vital enzymatic functions within microbial cells. Key mechanisms include:

-

Enzyme Inhibition : DDC inhibits metalloenzymes like carbonic anhydrases and superoxide (B77818) dismutase, which are crucial for microbial survival.[3][5]

-

Disruption of Oxidative Phosphorylation : The DDC-metal complexes can interfere with the electron transport chain, inhibiting cellular respiration.[6]

Anticancer Activity and NF-κB Pathway Inhibition

In cancer research, DDC, particularly in complex with copper (Cu(DDC)₂), has shown promise as an anticancer agent.[4] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and metastasis.[7][8]

The diagram below illustrates the proposed mechanism by which the DDC-copper complex inhibits the canonical NF-κB signaling pathway.

Pathway Description : In the canonical pathway, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the p50/p65 NF-κB dimer. This active dimer translocates to the nucleus to initiate the transcription of target genes. The DDC-copper complex is proposed to inhibit the IKK complex, thereby preventing IκBα phosphorylation and keeping NF-κB sequestered in an inactive state in the cytoplasm.[4][7]

References

- 1. This compound | C5H10ClNS | CID 66607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The combination of diethyldithiocarbamate and copper ions is active against Staphylococcus aureus and Staphylococcus epidermidis biofilms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diethylthiocarbamoyl Chloride as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylthiocarbamoyl chloride (DETC-Cl) is a versatile reagent in organic synthesis, primarily utilized for the protection of phenols. This protection strategy is of particular importance as it facilitates the conversion of phenols to thiophenols via the Newman-Kwart rearrangement. The resulting diethylthiocarbamoyl group can also be applied to the protection of amines and thiols, offering a unique set of stability and reactivity attributes compared to more common protecting groups. These application notes provide a comprehensive overview of the use of DETC-Cl as a protecting group for various functional groups, including detailed protocols for protection and deprotection, and a summary of relevant quantitative data.

Application Notes

Protection of Phenols: A Gateway to Thiophenols

The reaction of a phenol (B47542) with this compound in the presence of a base yields an O-aryl diethylthiocarbamate. This protected form is not only stable under various conditions but also serves as a key intermediate for the Newman-Kwart rearrangement, a thermal or palladium-catalyzed intramolecular migration of the aryl group from the oxygen to the sulfur atom.[1][2][3] This rearrangement produces an S-aryl diethylthiocarbamate, which can then be hydrolyzed to afford the corresponding thiophenol.[1][4] This two-step process represents the primary "deprotection" strategy for phenols protected with DETC-Cl, effectively converting a hydroxyl group into a thiol group.

Protection of Amines

Primary and secondary amines react readily with this compound to form stable N,N-diethylthioureas (diethylthiocarbamides). The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.[5] The resulting thiocarbamate is generally a robust protecting group, stable to a range of reaction conditions. While not as commonly employed as Boc or Cbz protecting groups for routine amine protection in peptide synthesis, it offers an orthogonal protection strategy.[5]

Protection of Thiols

While less documented, this compound can be used to protect thiols, forming a dithiocarbamate. This reaction would proceed under similar conditions to the protection of amines and alcohols, involving a base to neutralize the generated HCl. The resulting S-protected thiol is expected to be stable, with deprotection achievable under hydrolytic conditions.

Quantitative Data

The following tables summarize quantitative data for the protection of various functional groups using this compound and related analogues, as well as for the key deprotection steps.

Table 1: Protection of Phenols, Amines, and Alcohols with Thiocarbamoyl Chlorides

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | This compound | DABCO | NMP | 50 | - | - | [6] |

| Amine | N,N-Dimethylthiocarbamoyl chloride | Triethylamine (B128534) or DIPEA | DCM or THF | Room Temp | 1-4 | High | [5] |

| Alcohol | N,N-Dimethylthiocarbamoyl chloride | - | - | - | - | - | [7] |

Note: Specific yield and reaction time for the protection of 4-ethoxyphenol (B1293792) with this compound were not provided in the source material, but the reaction was successful.

Table 2: Newman-Kwart Rearrangement of O-Aryl Thiocarbamates

| Substrate | Conditions | Temperature (°C) | Time | Yield (%) | Reference |

| O-Aryl thiocarbamate | Thermal (neat or in Ph₂O) | 200-300 | - | High | [1][4] |

| O-Aryl thiocarbamate | Pd(PtBu₃)₂ catalyst | 100 | - | High | [3] |

| O-Aryl thiocarbamate | Ceric Ammonium (B1175870) Nitrate (CAN) | Room Temp | 24 | Quantitative | [6] |

Table 3: Deprotection of S-Aryl Diethylthiocarbamates

| Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

| S-Aryl thiocarbamate | NaOH or KOH | Aqueous or Methanolic | - | Good | [4] |

| S-Aryl thiocarbamate | LiAlH₄ | THF | Non-hydrolytic | Good | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Phenol

-

To a solution of the phenol (1.0 eq) and a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) in an anhydrous aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add this compound (1.1 eq) dropwise at room temperature.[6]

-

The reaction mixture may be gently heated (e.g., to 50 °C) to ensure completion.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Protection of an Amine

-

Dissolve the amine (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[5]

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.[5]

-

Slowly add this compound (1.05 eq) to the reaction mixture.[5]

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[5]

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Newman-Kwart Rearrangement (Thermal)

-

Place the purified O-aryl diethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the neat compound or a solution in a high-boiling solvent like diphenyl ether to 200-300 °C.[1][4]

-

Monitor the rearrangement by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation.

-

The resulting crude S-aryl diethylthiocarbamate can be purified by column chromatography or used directly in the next step.

Protocol 4: Hydrolysis of an S-Aryl Diethylthiocarbamate to a Thiophenol

-

Dissolve the S-aryl diethylthiocarbamate in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (e.g., 10% aqueous NaOH).[4]

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to protonate the thiophenolate.

-

Extract the thiophenol with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude thiophenol by column chromatography or distillation.

Visualizations

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Réarrangement de Newman-Kwart — Wikipédia [fr.wikipedia.org]

- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. Dimethylthiocarbamate (DMTC): an alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Aryl Isothiocyanates using Diethylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl isothiocyanates are a pivotal class of organic compounds characterized by the -N=C=S functional group attached to an aromatic ring. Their significance in medicinal chemistry and drug development is well-established, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatile reactivity of the isothiocyanate group allows for its use as a key building block in the synthesis of various heterocyclic compounds and as a covalent binder to biological macromolecules. This document provides detailed protocols and application notes for the synthesis of aryl isothiocyanates utilizing diethylthiocarbamoyl chloride, a method noted for its direct approach.

Application Notes

The synthesis of aryl isothiocyanates from arylamines and this compound offers a valuable alternative to traditional methods that often employ highly toxic reagents like thiophosgene. This method is particularly useful for synthesizing a range of substituted aryl isothiocyanates, which are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Key Applications of Aryl Isothiocyanates:

-

Anticancer Drug Development: Many natural and synthetic aryl isothiocyanates have demonstrated potent anticancer activities by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.

-

Antimicrobial Agents: The isothiocyanate functional group can react with microbial proteins, making these compounds effective antimicrobial and antifungal agents.

-

Covalent Probes and Inhibitors: The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues (such as cysteine) on proteins. This property is exploited in the design of targeted covalent inhibitors and chemical biology probes to study protein function.

-

Synthesis of Heterocyclic Compounds: Aryl isothiocyanates are versatile precursors for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Reaction Mechanism

The reaction of an arylamine with this compound is proposed to proceed via a nucleophilic substitution mechanism. The arylamine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbamoyl chloride. This is followed by the elimination of diethylamine (B46881) hydrochloride to yield the aryl isothiocyanate.

Caption: Proposed reaction mechanism for the synthesis of aryl isothiocyanates.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of aryl isothiocyanates using this compound. This protocol is based on established chemical principles for similar reactions, as specific details from the primary literature were not fully accessible. Researchers should optimize conditions for their specific substrates.

Materials:

-

Substituted arylamine

-

This compound

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane, or acetonitrile)

-

Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the arylamine (1.0 eq.) and a tertiary amine base (1.2 eq.) in an anhydrous aprotic solvent.

-

Addition of Reagent: To the stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure aryl isothiocyanate.

Safety Precautions:

-

This compound is expected to be corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aryl isothiocyanates can be volatile and have pungent odors. Handle them in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

| Arylamine | Aryl Isothiocyanate Product | Yield (%) |

| Aniline | Phenyl isothiocyanate | 95 |

| 4-Fluoroaniline | 4-Fluorophenyl isothiocyanate | 92 |

| 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 88 |

| 4-Bromoaniline | 4-Bromophenyl isothiocyanate | 85 |

| 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 97 |

| 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | 75 |

Note: Yields are based on a tosyl chloride-mediated synthesis and are provided for illustrative purposes.

Experimental Workflow Diagram

Application Notes and Protocols for the Synthesis of 5-Substituted 4-Methyl-2-Thiazolyl Diethyldithiocarbamates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates. The described compounds are of interest in medicinal chemistry due to the established biological activities of both the thiazole (B1198619) and diethyldithiocarbamate (B1195824) moieties. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Diethyldithiocarbamate (DDC) is the primary metabolite of Disulfiram, a drug known for its anticancer properties, which functions by chelating metal ions like copper to form cytotoxic complexes.[3][4][5] The combination of these two pharmacophores may lead to synergistic or novel therapeutic effects.

The synthetic strategy outlined herein is a robust two-step process. The first step involves the synthesis of a key intermediate, 2-amino-4-methyl-5-substituted-thiazole, via the well-established Hantzsch thiazole synthesis. This is followed by the preparation of an N-(5-substituted-4-methylthiazol-2-yl)-2-chloroacetamide intermediate, which is then coupled with sodium diethyldithiocarbamate to yield the final target compounds. This modular approach allows for the convenient generation of a library of derivatives by varying the substituent at the 5-position of the thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-5-substituted-thiazoles (General Procedure)

This protocol is adapted from the classical Hantzsch thiazole synthesis.[6]

Materials:

-

Appropriate α-haloketone or α-haloaldehyde

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add the appropriate α-haloketone or α-haloaldehyde (1.0 equivalent).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.